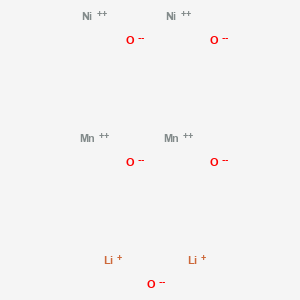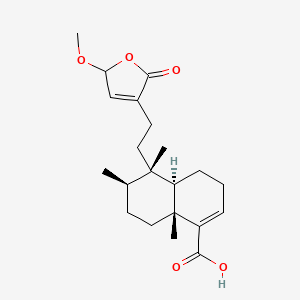
Methyl 2-(3-aminophenyl)acetate hydrochloride
Overview
Description
“Methyl 2-(3-aminophenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is also known by other names such as “Methyl 3-aminophenylacetate hydrochloride” and “Methyl 3-aminophenylacetate, HCl” among others .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C9H11NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h2-5H,6,10H2,1H3;1H . The compound has a molecular weight of 201.65 g/mol . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 201.65 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 201.0556563 g/mol .Scientific Research Applications
Advanced Oxidation Processes
Degradation of Pharmaceuticals
Advanced oxidation processes (AOPs) have been utilized to treat water contaminants, including pharmaceutical compounds. For example, the degradation pathways, by-products, and biotoxicity of acetaminophen (a compound with a different chemical structure but relevant in the context of pharmaceutical degradation) have been studied extensively. These processes lead to the generation of various by-products, some of which have been found to be toxic and pose environmental risks. This research provides insights into the oxidative degradation mechanisms that could be applicable to a wide range of organic compounds in environmental settings (Qutob et al., 2022).
Pharmacological Effects
Cancer Therapy
Certain compounds, such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), show significant pharmacological effects, including immunosuppressive and antitumor efficacy. These effects are mediated through specific receptor interactions and signaling pathways, offering potential applications in cancer therapy. Understanding the molecular targets and mechanisms of action of compounds like FTY720 can provide a framework for exploring the therapeutic potential of other structurally related chemicals (Zhang et al., 2013).
Neuroprotective and Neurotoxicological Studies
Neurotoxicity and Parkinsonism
Studies on the relationship between certain compounds, such as acetaldehyde, and neurodegenerative conditions like Parkinsonism have highlighted the role of enzymes like CYP450 2E1 in modulating neurotoxic effects. Research in this area sheds light on the metabolic and molecular mechanisms underlying the neuroprotective or neurotoxic properties of chemicals, potentially guiding the development of compounds with neuroprotective benefits (Vaglini et al., 2013).
Environmental Toxicology
Herbicide Toxicity
The environmental impact and toxicity of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been assessed through scientometric reviews. These studies help in understanding the environmental persistence, toxicological profiles, and mechanisms of action of herbicides, which could be relevant for evaluating the environmental behavior of other chemical compounds, including those similar to "Methyl 2-(3-aminophenyl)acetate hydrochloride" (Zuanazzi et al., 2020).
Safety and Hazards
“Methyl 2-(3-aminophenyl)acetate hydrochloride” is classified as a warning substance according to the Globally Harmonized System (GHS). It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to wear suitable protective clothing, gloves, and eye protection .
properties
IUPAC Name |
methyl 2-(3-aminophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGVJPZOIXNNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657325 | |
| Record name | Methyl (3-aminophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150319-83-8 | |
| Record name | Methyl (3-aminophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-aminophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)
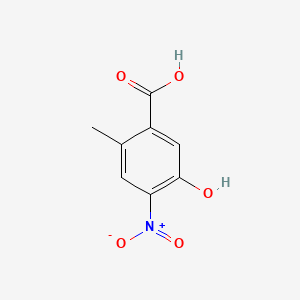


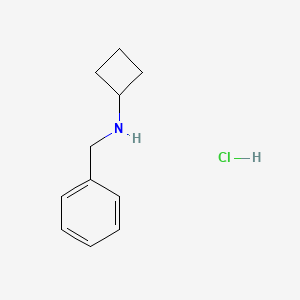
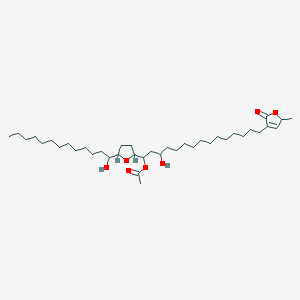
![2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B599807.png)

